(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide
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Description
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C20H21BrN2O3S and its molecular weight is 449.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
Compounds derived from 6-bromobenzo[d]thiazol-2(3H)-one have shown promising cytotoxic activity against human cancer cell lines such as MCF-7 (breast) and HeLa (cervical). These compounds were synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .
Antibacterial Activity
The same series of compounds also demonstrated good to moderate antibacterial activity when compared with the positive control drug Streptomycin . This suggests potential use in the development of new antibacterial agents.
Insecticidal Potentials
Some synthesised compounds exhibited favourable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . This suggests potential use in the development of new pesticides.
Protodeboronation of Pinacol Boronic Esters
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, which could be relevant to the synthesis or modification of the compound .
Formal Anti-Markovnikov Hydromethylation of Alkenes
Paired with a Matteson–CH2–homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Total Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-13(2)26-16-7-4-14(5-8-16)19(24)22-20-23(10-11-25-3)17-9-6-15(21)12-18(17)27-20/h4-9,12-13H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTSCIYATQKTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.